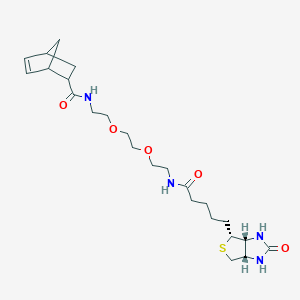
Norbornene-PEG12 Propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbornene-PEG12 Propargyl is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and propargyl groups. This compound is particularly useful in bioconjugation and drug delivery applications due to its ability to undergo click chemistry reactions, which are highly efficient and selective.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG12 Propargyl typically involves the following steps:
Norbornene Functionalization: Norbornene is functionalized with a polyethylene glycol chain, which enhances its solubility and biocompatibility.
Propargylation: The terminal end of the polyethylene glycol chain is then modified with a propargyl group. .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity levels.
Types of Reactions:
Click Chemistry: The propargyl group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The norbornene moiety can participate in various substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry for the cycloaddition of azides and alkynes.
Palladium Catalysts: Employed in substitution reactions involving norbornene.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Substituted Norbornene Compounds: Resulting from palladium-catalyzed substitution reactions.
Aplicaciones Científicas De Investigación
Norbornene-PEG12 Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Employed in drug delivery systems due to its biocompatibility and ability to form stable conjugates.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of Norbornene-PEG12 Propargyl involves its ability to undergo click chemistry reactions, forming stable covalent bonds with target molecules. This property is particularly useful in bioconjugation, where the compound can be used to attach therapeutic agents or imaging probes to biomolecules. The polyethylene glycol chain enhances solubility and biocompatibility, while the norbornene moiety provides a reactive handle for further functionalization .
Comparación Con Compuestos Similares
Norbornene-PEG Propargyl: Similar structure but with varying lengths of the polyethylene glycol chain.
Propargylamine Derivatives: Compounds containing propargyl groups attached to different functional moieties.
Uniqueness: Norbornene-PEG12 Propargyl stands out due to its combination of norbornene, polyethylene glycol, and propargyl groups, which provide a unique set of properties for bioconjugation and drug delivery applications. The specific length of the polyethylene glycol chain (PEG12) offers an optimal balance between solubility and reactivity .
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO13/c1-2-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36-35(37)34-31-32-3-4-33(34)30-32/h1,3-4,32-34H,5-31H2,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGCEKYFQSBQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO13 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)



![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8114934.png)









